2-(4-chlorophenoxy)-N-[4-(diethylsulfamoyl)phenyl]-2-methylpropanamide
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Overview
Description
2-(4-chlorophenoxy)-N-[4-(diethylsulfamoyl)phenyl]-2-methylpropanamide is an organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. It is known for its unique chemical structure, which includes a chlorophenoxy group and a diethylsulfamoyl phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[4-(diethylsulfamoyl)phenyl]-2-methylpropanamide typically involves multiple steps. One common method starts with the etherification of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This is followed by an acylation reaction with acetic anhydride or acetyl chloride in the presence of a Lewis acid .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[4-(diethylsulfamoyl)phenyl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[4-(diethylsulfamoyl)phenyl]-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[4-(diethylsulfamoyl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(4-chlorophenoxy)-N-[4-(diethylsulfamoyl)phenyl]-2-methylpropanamide include:
- 2-chloro-4-(4-chlorophenoxy)acetophenone
- 4-acetyl-3,4’-dichlorodiphenyl ether
- 2-chloro-4-(4-chlorophenoxy)-methyl phenyl ketone
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in certain synthetic and industrial applications.
Properties
Molecular Formula |
C20H25ClN2O4S |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(diethylsulfamoyl)phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C20H25ClN2O4S/c1-5-23(6-2)28(25,26)18-13-9-16(10-14-18)22-19(24)20(3,4)27-17-11-7-15(21)8-12-17/h7-14H,5-6H2,1-4H3,(H,22,24) |
InChI Key |
NXRSGXMUOSHBCM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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